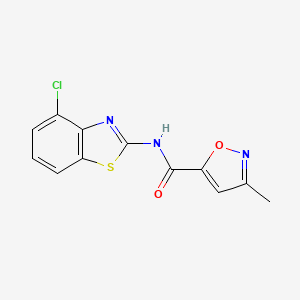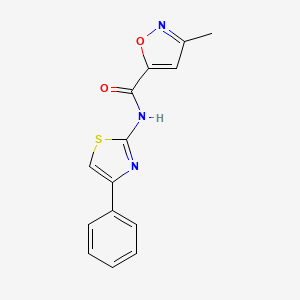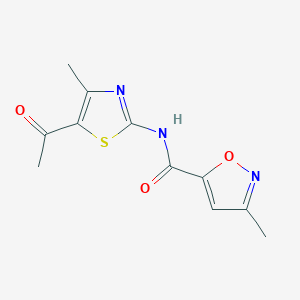![molecular formula C11H8N4O3S B6498514 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 952964-72-6](/img/structure/B6498514.png)
3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound that features a unique combination of thiophene, oxadiazole, and oxazole rings These structural motifs are known for their significant roles in medicinal chemistry due to their diverse biological activities
Mecanismo De Acción
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their effects . For instance, some thiophene derivatives act as serotonin antagonists , which block the action of serotonin, a neurotransmitter, in the brain.
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For example, serotonin antagonists can affect the serotonin pathway, leading to changes in mood and behavior .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can greatly impact its bioavailability and efficacy .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have a variety of effects depending on its specific targets .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of a drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
-
Formation of the Oxadiazole Ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, thiophene-2-carboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized by cyclization of an α-haloketone with an amide. For instance, 3-methyl-2-bromoacetophenone can be reacted with formamide under basic conditions to form the oxazole ring.
-
Coupling of the Rings: : The final step involves coupling the oxadiazole and oxazole rings. This can be done through a condensation reaction between the oxadiazole derivative and the oxazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the oxadiazole or oxazole rings, potentially leading to ring opening or hydrogenation. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the thiophene ring. Halogenation, nitration, and sulfonation are typical electrophilic substitution reactions, while nucleophilic substitutions can occur at activated positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced or hydrogenated derivatives of the oxadiazole and oxazole rings.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene, oxadiazole, and oxazole rings suggests it may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its derivatives might be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid share the thiophene ring and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole are known for their antimicrobial and anticancer properties.
Oxazole Derivatives: Compounds like 2,5-dimethyl-1,2-oxazole are used in medicinal chemistry for their anti-inflammatory and antimicrobial activities.
Uniqueness
What sets 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide apart is the combination of three different heterocyclic rings in a single molecule. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3S/c1-6-5-7(18-15-6)9(16)12-11-14-13-10(17-11)8-3-2-4-19-8/h2-5H,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGAVGVFCKEZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498436.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6498444.png)

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498460.png)


![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)

![3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498487.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498495.png)
![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498529.png)
